REACTION_CXSMILES
|
BrC1SC(C)=C([C:8]2[C:12]([F:14])([F:13])[C:11]([F:16])([F:15])[C:10]([F:18])([F:17])[C:9]=2C2C=C(Br)SC=2C)C=1.C[Si](C)(C)C1SC(C2SC(OB(O)O)=CC=2)=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(COC)OC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:13][C:12]1([F:14])[CH:8]=[CH:9][C:10]([F:18])([F:17])[C:11]1([F:15])[F:16] |f:2.3.4,6.7.8.9.10|
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Name
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|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(S1)C)C1=C(C(C(C1(F)F)(F)F)(F)F)C1=C(SC(=C1)Br)C
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Name
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|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
C(OC)COC
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Name
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5-(5-trimethylsilyl-2-thienyl)-2-thienyl boric acid
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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C[Si](C1=CC=C(S1)C1=CC=C(S1)OB(O)O)(C)C
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
120 mg
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Type
|
catalyst
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Type
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CUSTOM
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Details
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was stirred for 5 minutes under argon atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for two hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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It was then concentrated under reduced pressures
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
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CUSTOM
|
Details
|
With the diethylether removed under reduced pressures
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Type
|
CUSTOM
|
Details
|
the product was purified by alumina column chromatogram
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C(C=C1)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0007 mol | |
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |